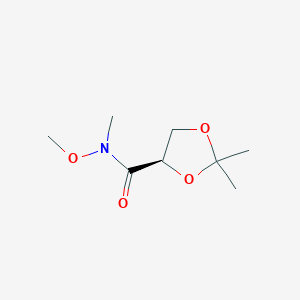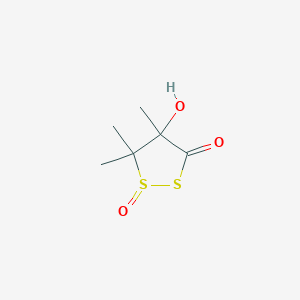
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide is a chemical compound with the molecular formula C6H10O3S2. It is known for its unique structure, which includes a dithiolane ring and a hydroxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1,2-dithiolane derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the compound back to its corresponding dithiolane derivative.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Dithiolane Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
Applications De Recherche Scientifique
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s hydroxy group and dithiolane ring play crucial roles in its reactivity and binding affinity. It can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Shares structural similarities but differs in the presence of a cyclohexenone ring.
4-Hydroxy-4,5,5-trimethyl-1,2-dithiolan-3-one: Lacks the 1-oxide group, leading to different chemical properties.
Uniqueness
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide is unique due to its combination of a dithiolane ring and a hydroxy group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
138747-40-7 |
|---|---|
Formule moléculaire |
C6H10O3S2 |
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
4-hydroxy-4,5,5-trimethyl-1-oxodithiolan-3-one |
InChI |
InChI=1S/C6H10O3S2/c1-5(2)6(3,8)4(7)10-11(5)9/h8H,1-3H3 |
Clé InChI |
GLBOAUJFWXADKX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=O)SS1=O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



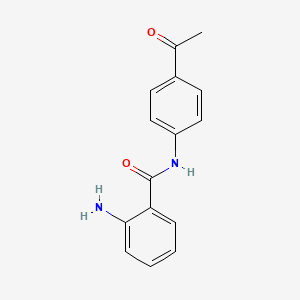
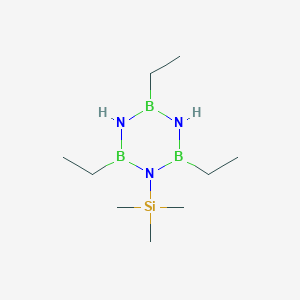
![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
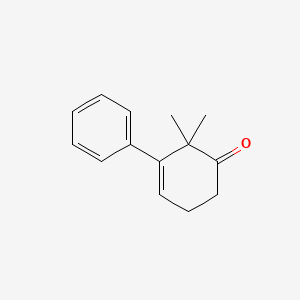
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
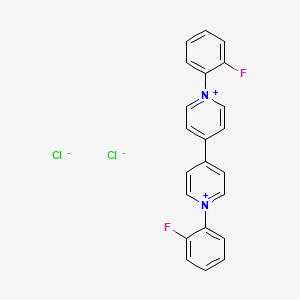

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
